N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-30(26,27)25-16-6-9-20-10-13-21(17-23(20)25)24-31(28,29)22-14-11-19(12-15-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,24H,2,6,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYXHUIJYXMCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This sulfonamide derivative features a tetrahydroquinoline core and an ethanesulfonyl group, which may enhance its biological activity. The compound's unique structural characteristics suggest varied interactions with biological targets, making it a subject of interest in drug development.
Structural Characteristics
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Weight | 380.48 g/mol |
| Molecular Formula | C17H20N2O4S2 |
| LogP | 2.5135 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The presence of the ethanesulfonyl moiety enhances solubility and reactivity compared to other similar compounds. The tetrahydroquinoline structure is recognized for its role in various natural products and pharmaceuticals, contributing to the compound's potential therapeutic effects.
Antimicrobial Activity
Research indicates that sulfonamide compounds often exhibit antimicrobial properties. This compound may interact with bacterial enzymes such as dihydropteroate synthase, inhibiting folate synthesis and leading to bacterial cell death. Studies have shown promising results against various strains of bacteria, suggesting its potential as an antibacterial agent.
Anticancer Properties
The compound's structural features may also confer anticancer activities. In vitro studies have demonstrated that similar tetrahydroquinoline derivatives possess cytotoxic effects on cancer cell lines. The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit topoisomerases and induce DNA damage in cancer cells.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound exhibits potential anti-inflammatory effects. The sulfonamide group is known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes. This activity could provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study 1 : A recent investigation into oxo-tetrahydroquinolinyl sulfonamides revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .
- Study 2 : Another research effort focused on the anticancer properties of tetrahydroquinoline derivatives. Results indicated that these compounds could effectively induce apoptosis in various cancer cell lines through multiple pathways .
- Study 3 : A comparative analysis of different sulfonamide derivatives demonstrated that those with enhanced solubility and specific functional groups exhibited superior anti-inflammatory effects in animal models .
Scientific Research Applications
Medicinal Chemistry
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-sulfonamide exhibits potential therapeutic properties that are currently under investigation. Its unique structure suggests possible applications in the following areas:
- Antimicrobial Activity : The compound may interact with bacterial enzymes or receptors, inhibiting their function and demonstrating antibacterial properties.
- Anticancer Research : Preliminary studies indicate that it may affect cellular pathways involved in cancer proliferation and survival.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
Biochemical Probes
Due to its distinct structural features, this compound can serve as a biochemical probe to study specific molecular interactions within biological systems. It may help elucidate the mechanisms of action of various biological targets.
Material Science
The compound's chemical stability and reactivity make it suitable for applications in developing new materials with specific properties. Its ability to form complexes with metals or other organic compounds can lead to innovative materials for electronics or catalysis.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of sulfonamide derivatives, this compound was tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
Research involving cancer cell lines demonstrated that this compound could reduce cell proliferation by inducing apoptosis in malignant cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a tetrahydroquinoline scaffold with the following analogs:
- N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-oxo-4H-chromene-2-carboxamide (CAS 1208974-53-1): Features a 4-fluorobenzenesulfonyl group and a chromene carboxamide instead of biphenyl sulfonamide.
- N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide (CAS 946225-52-1): Substituted with a 4-methoxyphenyl acetamide group rather than biphenyl sulfonamide.
Key Observations :
Example Yields :
Spectroscopic and Physical Properties
While data for the target compound are unavailable, analogs provide insights:
- Melting Points: Tetrahydroquinoline sulfonamides in (e.g., compound 1t) melt at 81–82°C, suggesting moderate crystallinity.
- IR Spectroscopy : Sulfonamide stretches (~1339–1168 cm⁻¹) and alkyne/aryl vibrations (~2151 cm⁻¹ in ) are characteristic.
- NMR : Aromatic protons in biphenyl systems () resonate at δ 7.2–7.8 ppm, consistent with the target compound’s expected spectrum.
Preparation Methods
Reductive Amination Strategy
Condensing the biphenyl sulfonamide aldehyde with the tetrahydroquinoline amine using NaBH₃CN in MeOH provides a secondary pathway (Yield: 68%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces coupling time to 1 h, though yields remain comparable (74%).
Scalability and Industrial Considerations
Challenges :
-
Pd catalyst removal requires costly scavengers.
-
Ethanesulfonyl chloride’s moisture sensitivity necessitates inert atmospheres.
Solutions :
Q & A
Basic: What are the standard synthetic routes for synthesizing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-sulfonamide?
The synthesis typically involves multi-step pathways:
- Sulfonylation : Reaction of the tetrahydroquinoline core with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Nucleophilic Substitution : Coupling the sulfonamide moiety ([1,1'-biphenyl]-4-sulfonamide) via nucleophilic attack on activated intermediates, often using coupling agents like EDCI or HOBt .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product, ensuring >95% purity .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Temperature Control : Reactions at 60–80°C improve kinetics without thermal degradation; cryogenic conditions (−20°C) are used for sensitive intermediates .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling steps, with yields increasing by 15–20% compared to non-catalyzed routes .
- Real-Time Monitoring : In-line UV-Vis spectroscopy or TLC tracks reaction progress, enabling timely adjustments .
Basic: Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydroquinoline core (δ 2.5–3.5 ppm for CH₂ groups) and sulfonamide protons (δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 459.5 for C₂₀H₂₆N₂O₄S₂) .
- Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 3300 cm⁻¹ (N-H) confirm functional groups .
Advanced: How to resolve ambiguities in structural elucidation from overlapping NMR signals?
- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns quaternary carbons, particularly in the biphenyl region .
- Crystallography : Single-crystal X-ray diffraction provides absolute stereochemistry; however, challenges arise due to poor crystallinity of sulfonamides .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, cross-validating experimental data .
Basic: What in vitro assays are used to evaluate biological activity?
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) measure IC₅₀ values, with reported activities in the nanomolar range .
- Cellular Viability (MTT Assay) : Tests cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7), showing dose-dependent effects .
- Receptor Binding : Radioligand displacement assays quantify affinity for targets like GPCRs or kinases .
Advanced: How to address contradictory bioactivity data across studies?
- Assay Standardization : Discrepancies often arise from variations in cell lines (e.g., primary vs. immortalized) or incubation times .
- Solubility Adjustments : Use of co-solvents (DMSO ≤0.1%) or lipid-based carriers improves compound bioavailability in cellular assays .
- Meta-Analysis : Cross-referencing datasets from receptor binding (e.g., Ki values) and functional assays (e.g., EC₅₀) clarifies mechanism-action relationships .
Basic: What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in DMSO (≥10 mM) but poorly in aqueous buffers (<1 µM at pH 7.4). Co-solvents like PEG-400 enhance solubility .
- Stability : Degrades <5% over 48 hours at 4°C in DMSO; hydrolytically unstable at pH >9 due to sulfonamide cleavage .
Advanced: How can derivatization improve pharmacokinetic properties?
- Prodrug Design : Esterification of sulfonamide groups increases membrane permeability, with in vivo studies showing 3-fold higher bioavailability .
- PEGylation : Attaching polyethylene glycol chains extends plasma half-life from 2 to 12 hours in rodent models .
- Structural Analogues : Introducing fluorine at the biphenyl meta-position enhances metabolic stability (CYP450 resistance) .
Basic: How is the compound’s purity assessed post-synthesis?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .
- Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
Advanced: What computational tools predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulates interactions with enzyme active sites (e.g., carbonic anhydrase IX), identifying key hydrogen bonds with His94 and Thr199 .
- MD Simulations (GROMACS) : Reveals stability of ligand-receptor complexes over 100 ns, highlighting sulfonamide’s role in binding entropy .
Comparative Analysis of Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
